Antiproliferative Activity in Human Cancer Cell Lines: Differential Sensitivity Between HepG2 and A549
In vitro cytotoxicity profiling of 5-(2-furyl)-1H-pyrazole-3-carboxamide revealed cell line-dependent antiproliferative potency, with an IC50 of 0.28 µM against A549 lung adenocarcinoma cells and 0.74 µM against HepG2 hepatocellular carcinoma cells . The 2.6-fold difference in sensitivity between the two cell lines indicates tissue-specific activity modulation. Furthermore, the compound induced autophagy in A549 cells without concurrent apoptosis, whereas HepG2 cells underwent apoptosis, establishing a mechanism-divergent profile that is not uniformly observed across simple pyrazole carboxamide analogs lacking the furan-2-yl moiety .
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | IC50 = 0.28 µM (A549 cells); IC50 = 0.74 µM (HepG2 cells) |
| Comparator Or Baseline | Intra-compound comparison across two cell lines; class-level reference: unsubstituted pyrazole-3-carboxamide typically exhibits IC50 > 10 µM against A549 (class-level inference) |
| Quantified Difference | 2.6-fold (HepG2 vs. A549); mechanistic divergence (autophagy vs. apoptosis) |
| Conditions | In vitro cytotoxicity assay; A549 lung adenocarcinoma and HepG2 hepatocellular carcinoma cell lines |
Why This Matters
This cell line-specific differential activity profile informs selection for targeted anticancer screening programs where tissue-specific potency or autophagy-mediated mechanisms are prioritized over generic cytotoxicity.
